molecular formula C22H28N2O B2788703 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol CAS No. 381214-32-0

1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol

Cat. No.: B2788703
CAS No.: 381214-32-0
M. Wt: 336.479
InChI Key: ALSKJBPWZSRVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperidine ring through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Moiety: Starting from a suitable precursor, such as 9H-carbazole, through nitration, reduction, and subsequent functionalization.

    Formation of the Piperidine Ring: Using a precursor like 3,5-dimethylpiperidine, which can be synthesized through cyclization reactions.

    Linking the Two Moieties: This step involves the formation of the propanol chain, which can be achieved through nucleophilic substitution reactions, where the carbazole and piperidine derivatives are linked via a propanol intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the carbazole or piperidine rings.

    Substitution: Functional groups on the carbazole or piperidine rings can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could result in various functionalized carbazole or piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for targeting neurological pathways.

    Materials Science: In the development of organic semiconductors or light-emitting diodes (LEDs) due to the electronic properties of the carbazole moiety.

    Biology: As a probe or ligand in biochemical assays to study receptor interactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The carbazole moiety could be involved in π-π interactions, while the piperidine ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol: Similar structure but without the dimethyl groups on the piperidine ring.

    1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol is unique due to the presence of the dimethyl groups on the piperidine ring, which can influence its steric and electronic properties, potentially leading to different biological activities or material properties compared to its analogs.

Properties

IUPAC Name

1-carbazol-9-yl-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-16-11-17(2)13-23(12-16)14-18(25)15-24-21-9-5-3-7-19(21)20-8-4-6-10-22(20)24/h3-10,16-18,25H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSKJBPWZSRVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.